![molecular formula C9H17NO2 B1426798 4-(Oxolan-3-yloxy)piperidine CAS No. 1275075-62-1](/img/structure/B1426798.png)
4-(Oxolan-3-yloxy)piperidine
Overview
Description
“4-(Oxolan-3-yloxy)piperidine” is a heterocyclic organic compound. It has a molecular weight of 207.7 and its IUPAC name is 4-((tetrahydrofuran-3-yl)oxy)piperidine hydrochloride .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “4-(Oxolan-3-yloxy)piperidine” is 1S/C9H17NO2.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h8-10H,1-7H2;1H .Physical And Chemical Properties Analysis
“4-(Oxolan-3-yloxy)piperidine” is a powder with a molecular weight of 207.7 . It is stored at room temperature .Scientific Research Applications
Histamine H3 Antagonists
Research on 4-phenoxypiperidines, a related class, has led to the development of potent, non-imidazole histamine H3 antagonists. These compounds contain a 4-phenoxypiperidine core and show in vivo efficacy in models of wakefulness, highlighting their potential for treating disorders associated with wakefulness and sleep (Dvorak et al., 2005).
Synthesis of α-Hydroxyalkyl Piperidine Derivatives
A novel synthetic approach involving tandem Aza[4 + 2]/Allylboration reactions has been developed for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives. This method efficiently produces polysubstituted piperidine derivatives, which are common to several naturally occurring alkaloids and azasugar analogues (Tailor and Hall, 2000).
Antibacterial Properties
A study focused on the synthesis and antibacterial study of N-substituted derivatives of a specific 1,3,4-oxadiazole bearing piperidine compound. These compounds exhibited moderate to significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Khalid et al., 2016).
Nitroxide Stability in Biological Systems
A study investigating the stability of tetraethyl-substituted piperidine nitroxides found unexpected rapid transformation in the presence of cytochrome P450 and NADPH. This research is significant for understanding the metabolic stability of nitroxides used in spectroscopic and imaging studies (Babic et al., 2020).
Corrosion Inhibition
Research on piperidine derivatives, specifically focusing on their adsorption and corrosion inhibition properties on the corrosion of iron, utilized quantum chemical calculations and molecular dynamics simulations. This study provides insights into designing effective corrosion inhibitors (Kaya et al., 2016).
Synthesis of Conformationally Rigid Diamines
A method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with major importance in medicinal chemistry, was developed. This synthesis provides a more efficient approach for producing large quantities of this conformationally rigid diamine (Smaliy et al., 2011).
Safety and Hazards
Future Directions
Piperidines are widely used in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Oxolan-3-yloxy)piperidine”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(oxolan-3-yloxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPIANJSURIDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-3-yloxy)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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